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Foreword
This technical guide provides a comprehensive overview of the physical and chemical

properties of 3-Fluoro-4-isopropoxyphenylboronic acid (CAS No. 480438-54-8), a key

building block in modern synthetic chemistry. As a Senior Application Scientist, my objective is

to present not just the data, but the context and practical insights necessary for its effective use

in research and development, particularly in the realm of medicinal chemistry and materials

science. The strategic placement of the fluoro and isopropoxy groups on the phenylboronic

acid scaffold offers unique electronic and steric properties, making it a valuable reagent in

cross-coupling reactions for the synthesis of complex organic molecules. This guide is

structured to provide a thorough understanding of its characteristics, from its physical

appearance to its safe handling and application.

Chemical Identity and Physical Properties
3-Fluoro-4-isopropoxyphenylboronic acid is an organoboron compound that belongs to the

extensive family of phenylboronic acids. These compounds are of paramount importance in

organic synthesis, most notably as coupling partners in the Nobel Prize-winning Suzuki-

Miyaura cross-coupling reaction.
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At room temperature, 3-Fluoro-4-isopropoxyphenylboronic acid is a solid. While supplier

information does not provide a specific description of its color and form, related substituted

phenylboronic acids are typically white to off-white or light yellow crystalline powders or solids.

[1][2] The exact morphology can be influenced by the crystallization process during its

purification.

Physicochemical Data
A summary of the key physicochemical properties of 3-Fluoro-4-isopropoxyphenylboronic
acid is presented in the table below. It is important to note that an experimental melting point

for this specific compound is not readily available in the public domain; however, data from

closely related analogs such as 3-Fluoro-4-methoxyphenylboronic acid (m.p. 206-211 °C) and

3-Fluoro-4-methylphenylboronic acid (m.p. 232-237 °C) suggest a relatively high melting point,

characteristic of many solid boronic acids.[1][3]

Property Value Source

CAS Number 480438-54-8 [4][5][6][7][8]

Molecular Formula C₉H₁₂BFO₃ [4][6][7][8]

Molecular Weight 198.00 g/mol [6]

Physical Form Solid [4]

Purity Typically ≥95-96% [4][5]

Solubility Profile
The solubility of a reagent is a critical parameter for its application in synthesis, dictating the

choice of solvent and reaction conditions. Phenylboronic acids generally exhibit a range of

solubilities in organic solvents, a property that is significantly influenced by the nature of their

substituents.

While specific quantitative solubility data for 3-Fluoro-4-isopropoxyphenylboronic acid is not

extensively documented, general trends for phenylboronic acids suggest high solubility in polar

aprotic solvents like tetrahydrofuran (THF) and acetone, and good solubility in alcohols such as

methanol and ethanol.[9][10] Their solubility is generally moderate in less polar solvents like
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chloroform and very low in nonpolar hydrocarbon solvents.[9][10] For NMR analysis,

deuterated solvents such as DMSO-d₆, methanol-d₄, or chloroform-d are commonly used,

implying at least sufficient solubility for spectroscopic characterization.

Structural Characterization and Analytical Protocols
The unambiguous identification and purity assessment of 3-Fluoro-4-
isopropoxyphenylboronic acid are paramount for its successful application in synthesis. This

is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

For 3-Fluoro-4-isopropoxyphenylboronic acid, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR

would provide a complete picture of its structure. Although a public spectrum for this specific

compound is not available, the expected chemical shifts can be predicted based on the

electronic environment of the nuclei.

¹H NMR: The proton spectrum would show characteristic signals for the aromatic protons,

the methine proton of the isopropoxy group, and the methyl protons. The coupling patterns of

the aromatic protons would be indicative of the substitution pattern on the benzene ring.

¹³C NMR: The carbon spectrum would reveal distinct signals for each of the nine carbon

atoms in the molecule. The carbon atom attached to the boron is often observed as a broad

signal due to the quadrupolar relaxation of the boron nucleus.[11]

¹⁹F NMR: The fluorine spectrum would exhibit a single resonance, and its chemical shift

would be characteristic of a fluorine atom attached to an aromatic ring.[12][13]

¹¹B NMR: The boron spectrum would show a signal whose chemical shift is indicative of a

boronic acid.[11][12]

Diagram: Experimental Workflow for NMR Analysis
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Sample Preparation

Data Acquisition

Data Processing

Weigh ~5-10 mg of
3-Fluoro-4-isopropoxyphenylboronic acid

Dissolve in ~0.7 mL
of deuterated solvent

(e.g., DMSO-d6)

Transfer to
NMR tube

Acquire 1H NMR spectrum

Acquire 13C NMR spectrum

Acquire 19F NMR spectrum

Acquire 11B NMR spectrum

Fourier Transform

Phase and Baseline Correction

Integration and Peak Picking

Structural Confirmation

Click to download full resolution via product page

Caption: Workflow for NMR-based structural characterization.
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Synthesis and Purification
The synthesis of substituted phenylboronic acids typically involves the reaction of an

appropriate organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup.

For 3-Fluoro-4-isopropoxyphenylboronic acid, a plausible synthetic route would start from

1-bromo-3-fluoro-4-isopropoxybenzene.

Diagram: Plausible Synthetic Pathway

1-Bromo-3-fluoro-4-isopropoxybenzene 1. n-BuLi or Mg, THF, -78 °C
2. B(OR)3 Boronate Ester Intermediate Aqueous Acidic Workup

(e.g., HCl) 3-Fluoro-4-isopropoxyphenylboronic acid

Click to download full resolution via product page

Caption: A potential synthetic route to the target compound.

Purification is commonly achieved by recrystallization from a suitable solvent system, such as a

mixture of an organic solvent and water or a hydrocarbon solvent to precipitate the product

while impurities remain in solution.[14]

Handling, Storage, and Safety
As with all chemical reagents, proper handling and storage procedures are essential to ensure

the safety of personnel and the integrity of the compound.

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment

(PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.

Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be

susceptible to dehydration to form boroxines, so protection from moisture is important.

Safety: While specific toxicity data for this compound is not available, it is prudent to treat it

as a potentially hazardous substance. Avoid contact with skin and eyes. In case of contact,

rinse thoroughly with water.
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3-Fluoro-4-isopropoxyphenylboronic acid is a valuable building block in organic synthesis,

primarily due to its utility in Suzuki-Miyaura cross-coupling reactions.[15][16] The presence of

the fluorine atom can modulate the electronic properties of the molecule and can be a site for

further functionalization or can be introduced to enhance the metabolic stability and binding

affinity of drug candidates. The isopropoxy group provides steric bulk and can influence the

solubility and pharmacokinetic properties of the final products. These characteristics make it an

attractive starting material for the synthesis of novel compounds in drug discovery and

materials science.

Conclusion
3-Fluoro-4-isopropoxyphenylboronic acid is a versatile and valuable reagent for synthetic

chemists. Its unique substitution pattern offers opportunities for the construction of complex

molecular architectures. A thorough understanding of its physical properties, solubility, and

handling requirements, as outlined in this guide, is crucial for its effective and safe utilization in

the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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